molecular formula C8H5N3O B1429768 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 1190313-69-9

2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Cat. No.: B1429768
CAS No.: 1190313-69-9
M. Wt: 159.14 g/mol
InChI Key: ZRXDQYMPBJRMIO-UHFFFAOYSA-N
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Description

2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a heterocyclic compound that features a fused pyridine and pyrrole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives under specific conditions. For instance, the reaction of 4-cyanopyridine with suitable reagents can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the cyclization process efficiently. The use of continuous flow reactors and other advanced technologies can further enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyrrolo[2,3-b]pyridine derivatives .

Scientific Research Applications

2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological target involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile is unique due to its specific structural features and the presence of the nitrile group, which imparts distinct chemical reactivity and biological properties. Its ability to undergo various chemical transformations and its potential as a versatile building block make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O/c9-4-5-1-2-10-8-6(5)3-7(12)11-8/h1-2H,3H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXDQYMPBJRMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN=C2NC1=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 3,3-dibromo-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (4 g) in CH3CN (75 mL) was added AcOH (2 mL) followed by Zinc dust (4, 63 mmol). Mixture was stirred for 2 h at RT and was filtered. Solvent was evaporated and MeOH was added. A solid precipitated, which was filtered and dried.
Name
3,3-dibromo-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
63 mmol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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